Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide
Overview
Description
“Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide” is a chemical compound with the molecular formula C29H40N8O8 . It is a main product offered by BOC Sciences . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide” is represented by the molecular formula C29H40N8O8 . Its InChI string isInChI=1S/C29H40N8O8/c1-29(2,3)45-28(41)36-23(18-44-17-19-8-5-4-6-9-19)25(39)33-16-24(38)35-22(10-7-15-32-27(30)31)26(40)34-20-11-13-21(14-12-20)37(42)43/h4-6,8-9,11-14,22-23H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,40)(H,35,38)(H,36,41)(H4,30,31,32)
. Physical And Chemical Properties Analysis
“Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide” has a molecular weight of 628.68 . The compound should be stored at -20°C .Scientific Research Applications
Enzymatic Synthesis and Applications
Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide, as a part of various peptide sequences, has been utilized in enzymatic synthesis. For instance, it was involved in the synthesis of Ac-Tyr-Ile-Gly-Ser-Arg-OH and its derivatives, showcasing its role in organic solvent reactions using specific enzymes sorbed on macroporous silica (Terent'eva, Voyushina, & Stepanov, 1995).
Peptide Synthesis for Catalytic Applications
In the context of catalytic reactions, compounds including Boc-Asp-βAla-Gly-Ser-βAla-Gly-His-βAla-Gly-OEt were synthesized as catalysts in hydrolytic reactions. This demonstrates the role of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide in forming peptides that act as catalysts in specific chemical reactions (Nishi & Nakajima, 1982).
Preparation of p-Nitroanilides of Amino Acids
A series of p-nitroanilides of amino acids, including Boc-protected variants, were prepared for various applications, highlighting the utility of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide in preparing derivatives for specific biochemical applications (Noda, Oda, Sato, & Yoshida, 2009).
In Peptide Nucleic Acid Synthesis
The compound also finds use in the synthesis of peptide nucleic acid monomers, indicating its relevance in the field of genetic research and molecular biology (Wojciechowski & Hudson, 2008).
Role in Synthesis of Peptide Fragments
It is also instrumental in the synthesis of peptide fragments like Phe-Lys-Leu-Gly-Gly-Arg-Asp-Ser-Arg-Ser-Gly-Ser-Pro-OH, which are significant in studying proteins like myelin basic protein (Pasaribu, 1980).
Blood Coagulation Studies
In blood coagulation research, tripeptide 4-nitroanilide substrates, where Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide can be a part, are used to map the S3 subsite of several serine proteases, contributing to our understanding of blood coagulation mechanisms (Cho et al., 1984).
Synthesis of Dehydroamino Acids
The synthesis of dehydroamino acids starting from Boc-protected compounds illustrates another area where Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide ispotentially relevant. These dehydroamino acids play a crucial role in various biochemical processes and the synthesis of bioactive molecules (Nagano & Kinoshita, 2000).
Development of Pseudopeptides
Research on the development of pseudopeptides, where Boc-protected Phe-Gly dipeptidomimetics were synthesized, indicates the application of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide in creating bioactive compounds and pharmaceutical research (Borg et al., 1999).
Methodology in Peptide Synthesis
Studies on the methodology of peptide synthesis, like the synthesis of benzyl O-benzyl-L-serinate hydrochloride, shed light on the practical applications of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide in synthesizing complex peptides (Yang Da-cheng, 2003).
Enzyme Studies in Marine Biology
In marine biology, enzymes extracted from seaweed and utilizing Boc-protected peptides as substrates have been studied, illustrating the compound's utility in understanding marine biological processes (Kadokami et al., 1990).
Peptide Synthesis in Organic Media
Boc-protected peptides are used in organic media for peptide synthesis, indicating the broader application of Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide in chemical synthesis processes (Belyaeva et al., 2005).
properties
IUPAC Name |
tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N8O8/c1-29(2,3)45-28(41)36-23(18-44-17-19-8-5-4-6-9-19)25(39)33-16-24(38)35-22(10-7-15-32-27(30)31)26(40)34-20-11-13-21(14-12-20)37(42)43/h4-6,8-9,11-14,22-23H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,40)(H,35,38)(H,36,41)(H4,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLVMZUTZYDQNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401294 | |
Record name | Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide | |
CAS RN |
77220-80-5 | |
Record name | Boc-O-benzyl-Ser-Gly-Arg-p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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